Molecular Length (Number of Bonds) of Boc-NH-PEG4-CH2CH2COOH vs. Boc-NH-PEG4-CH2COOH for PROTAC Ternary Complex Formation
Boc-NH-PEG4-CH2CH2COOH contains a propionic acid group, resulting in a longer linker (17 bonds between amine and carboxyl carbon) compared to the acetic acid analog Boc-NH-PEG4-CH2COOH (CAS 876345-13-0), which has only 16 bonds . This difference in linker length is critical for PROTAC design, as studies across multiple systems have shown that optimal linker length is necessary for achieving high degradation efficiency (DC50) and maximal degradation (Dmax) .
| Evidence Dimension | Linker length (number of bonds between terminal atoms) |
|---|---|
| Target Compound Data | 17 bonds |
| Comparator Or Baseline | Boc-NH-PEG4-CH2COOH (CAS 876345-13-0): 16 bonds |
| Quantified Difference | 1 bond longer |
| Conditions | In silico structural analysis |
Why This Matters
A single bond difference in linker length can be the deciding factor between a successful PROTAC with potent degradation (e.g., DC50 < 10 nM) and an inactive molecule, making the specific length of Boc-NH-PEG4-CH2CH2COOH essential for SAR studies and lead optimization.
